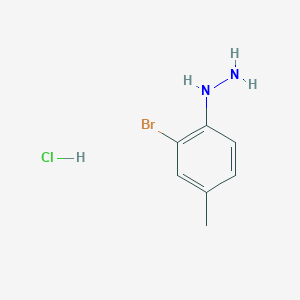
1H-inden-1-one, 2,3-dihydro-4,6-dimethyl-
Overview
Description
1H-inden-1-one, 2,3-dihydro-4,6-dimethyl- is an organic compound belonging to the class of compounds known as indenes. It is an unsaturated hydrocarbon, consisting of a benzene ring with two methyl substituents at the 2 and 6 positions, and an indenyl substituent at the 1 position. The compound has been studied for its potential applications in a variety of fields, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Indene Dimerization Products
1H-indene (indene) dimerization studies have revealed a range of products, including dimers and trimers, which are components of pyrolysis oils and serve as model substances for NMR, MS, and X-ray analysis. This research helps in understanding the reaction, separation, and isolation parameters of these compounds (Jovanovic, Spiteller, & Elling, 2002).
NMR Analysis of Indene Derivatives
The NMR analysis of indene derivatives, such as the aldol condensation product of 1H-indan-1-one, offers insights into the structure and behavior of these compounds, contributing to the understanding of their molecular properties (Spiteller, Jovanovic, & Spiteller, 2005).
Molecular Structure and Vibrational Study
The study of the molecular structure and vibrational aspects of 2,3-dihydro-1H-indene and its derivatives using density functional theory calculations has been crucial in understanding their reactivity and polarization, contributing significantly to the field of petrochemical research (Prasad et al., 2010).
Decarbonylative Cycloaddition Reactions
Research on the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition reactions has implications in the development of new synthetic methods in organic chemistry, enhancing our understanding of carbon-carbon bond cleavage (Hu et al., 2022).
Polymerization Catalysis
Studies on methylene-bridged metallocenes with 2,2′-methylenebis[1H-inden-1-yl] ligands contribute to the understanding of polymerization catalysis, particularly in the synthesis of polypropylene and polyethylene, revealing insights into molecular mass and solubility properties (Resconi et al., 2006).
Potential Anti-Inflammatory Agents
Research on the synthesis and biological activity of diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol indicates their potential as new classes of anti-inflammatory agents, opening avenues for medicinal chemistry applications (Sheridan et al., 2009).
Crystal Structure Analysis
The crystal structures of various 2,3-dihydro-1H-indene derivatives have been studied, revealing insights into molecular interactions and packing. Such studies are crucial in the field of crystallography and material science (Baddeley et al., 2017).
Green Synthesis Techniques
Developments in green chemistry, such as the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates under microwave irradiation, demonstrate environmentally friendly and efficient methods of chemical synthesis (Reddy, Reddy, & Jeong, 2014).
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions . For instance, it can participate in a Pd-catalyzed reaction with α,β-unsaturated esters to provide a wide range of 3,3-disubstituted indan-1-ones .
Result of Action
Derivatives of similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the compound is hazardous to the aquatic environment .
Properties
IUPAC Name |
4,6-dimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-5-8(2)9-3-4-11(12)10(9)6-7/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWJSLVFUZGIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCC(=O)C2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278313 | |
| Record name | 2,3-Dihydro-4,6-dimethyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1685-81-0 | |
| Record name | 2,3-Dihydro-4,6-dimethyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1685-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-4,6-dimethyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)

![4-[(2,2-dimethoxyethyl)amino]-2H-chromen-2-one](/img/structure/B3034321.png)



![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034326.png)
![2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid](/img/structure/B3034327.png)
![Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B3034328.png)

![1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine](/img/structure/B3034331.png)



